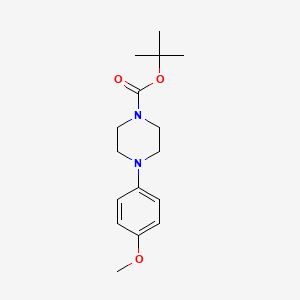

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFRRJHIJQRWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling Reaction with 4-Methoxyphenyl Halides

In the first step, 4-methoxyphenyl bromide reacts with piperazine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions. The reaction typically proceeds at 80–100°C for 12–24 hours, yielding 4-(4-methoxyphenyl)piperazine. A key challenge is the competitive formation of bis-arylated byproducts, which necessitates precise stoichiometric control.

Boc Protection of Piperazine

The secondary amine of 4-(4-methoxyphenyl)piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) solvent system with a catalytic amount of 4-dimethylaminopyridine (DMAP). This step achieves near-quantitative yields under mild conditions (0–25°C, 2–4 hours).

Limitations :

- The use of palladium catalysts increases costs and introduces heavy-metal contamination risks.

- Hydrogen gas required for catalytic cycles poses safety hazards in industrial settings.

Photocatalytic Single-Step Synthesis

Recent advancements leverage visible-light photocatalysis to directly couple 4-methoxyphenyl precursors with tert-butyl piperazine-1-carboxylate in a single step, bypassing intermediate isolation.

Reaction Mechanism and Conditions

The reaction employs an acridinium salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) and an oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) in anhydrous dichloroethane. Under blue LED light (λ = 450 nm), the photocatalyst generates aryl radicals from 4-methoxyphenyl precursors, which subsequently react with tert-butyl piperazine-1-carboxylate. The process achieves yields of 92–95% after 10 hours of irradiation.

Advantages :

- Eliminates heavy metals and hazardous hydrogen gas.

- Reduces synthesis steps, enhancing atom economy.

Optimization Strategies

- Catalyst Loading : A molar ratio of 0.05–0.1:1 (catalyst to substrate) maximizes efficiency.

- Solvent Selection : Non-polar solvents (e.g., dichloroethane) improve radical stability and reaction rates.

Comparative Analysis of Synthetic Methods

Industrial and Environmental Considerations

The photocatalytic method is increasingly favored for large-scale production due to its lower environmental impact and reduced purification requirements. However, traditional metal-catalyzed routes remain relevant for substrates incompatible with radical chemistry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The piperazine ring can be reduced to form a piperidine ring.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(4-hydroxyphenyl)piperazine-1-carboxylate.

Reduction: Formation of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate.

Substitution: Formation of various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors in the body, leading to modulation of their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its pharmacokinetic properties, such as solubility and stability .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl group and the piperazine ring also contributes to its distinct pharmacokinetic properties, making it a valuable compound for drug development .

Biological Activity

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C_{16}H_{22}N_{2}O_{3}

- Molecular Weight : Approximately 306.406 g/mol

- Structural Features :

- Tert-butyl group

- Piperazine ring

- Methoxyphenyl moiety

These features contribute to its reactivity and interaction with biological targets, particularly in the context of neuropharmacology.

Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate primarily interacts with various neurotransmitter receptors, notably:

- Serotonin Receptors : It may influence serotonin pathways, particularly through the 5-HT1A receptor, which is implicated in mood and anxiety disorders.

- Dopamine Receptors : The compound's structure suggests potential interactions with dopamine receptors, which are crucial for regulating mood and reward pathways .

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate exhibit a range of biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models by modulating serotonin levels.

- Antimicrobial Activity : Some derivatives have shown promising activity against Mycobacterium tuberculosis, indicating potential as an antimicrobial agent .

- Neuroprotective Properties : The compound's ability to interact with neurotransmitter systems may confer neuroprotective effects, warranting further investigation into its therapeutic applications.

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the effects of piperazine derivatives on anxiety-like behavior in mice, tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate was administered at varying doses. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting its potential as an anxiolytic agent .

Case Study 2: Antimicrobial Screening

A high-throughput screening of a library of compounds revealed that tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate exhibited moderate activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of around 20 µM. This highlights its potential for further development as an anti-tuberculosis agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | MIC (µM) |

|---|---|---|---|

| Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | Structure | Antidepressant, Antimicrobial | ~20 |

| Similar Piperazine Derivative A | Structure | Antidepressant | ~15 |

| Similar Piperazine Derivative B | Structure | Antimicrobial | ~25 |

This table illustrates how tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate compares to structurally similar compounds in terms of biological activity and potency.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(4-methoxyphenyl)piperazine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) in anhydrous dichloromethane or tetrahydrofuran . Key parameters for optimization include:

- Temperature : Maintained at 0–5°C during reagent addition to minimize side reactions.

- Solvent choice : Polar aprotic solvents enhance reactivity and solubility.

- Base selection : Triethylamine is preferred for its ability to scavenge HCl byproducts efficiently.

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (70–85%) are reported using inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR :

- Piperazine ring protons : Resonate as two triplets at δ 2.5–3.5 ppm (NCH₂) and δ 3.6–4.0 ppm (NCO₂).

- 4-Methoxyphenyl group : A singlet at δ 3.8 ppm (OCH₃) and aromatic protons as doublets (δ 6.8–7.2 ppm) .

- IR spectroscopy : Confirm the carbamate C=O stretch at ~1680–1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₆H₂₃N₂O₃⁺: 299.1756) with fragmentation peaks at m/z 156 (piperazine moiety) and 121 (4-methoxyphenyl fragment) .

Q. How does the tert-butyl carbamate (Boc) group influence the compound’s stability and reactivity in downstream modifications?

The Boc group serves as a protective moiety for the piperazine amine, enhancing stability during storage and acidic/basic reaction conditions. It is selectively cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM) to yield the free amine for subsequent functionalization (e.g., amidation, alkylation). The bulky tert-butyl group also sterically hinders undesired side reactions at the piperazine nitrogen .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between experimental and computational models for this compound?

Discrepancies in bond lengths/angles between X-ray crystallography (e.g., SHELX-refined structures ) and DFT-optimized models often arise from crystal packing effects or solvent interactions. Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation for <0.8 Å resolution.

- DFT corrections : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals forces in the solid state.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O) to validate packing motifs .

Q. What methodologies are effective for analyzing the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized targets (KD values typically 1–10 µM for piperazine derivatives).

- Molecular docking (AutoDock Vina) : Use the 4-methoxyphenyl moiety as a pharmacophore anchor in hydrophobic pockets. Validate with mutagenesis studies on key residues (e.g., Tyr, Phe in binding sites) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding, critical for structure-activity relationship (SAR) optimization .

Q. How can reaction yields be improved in large-scale synthesis while minimizing byproducts?

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side products (e.g., over-alkylation) .

- DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) via response surface methodology. For example, a 2:1 molar ratio of tert-butyl chloroformate to piperazine maximizes carbamate formation .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and trigger endpoint detection .

Q. What computational approaches predict the impact of substituent modifications (e.g., replacing methoxy with ethoxy) on bioactivity?

- QSAR models : Train on datasets of piperazine derivatives with measured IC₅₀ values. Methoxy-to-ethoxy substitutions typically increase lipophilicity (clogP +0.5), altering membrane permeability .

- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess substituent effects on binding stability. The 4-methoxyphenyl group shows stronger π-π stacking than ethoxy analogs in serotonin receptor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.